N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic heterocyclic compound featuring a quinazolinone core linked to an isoindole moiety via an acetamide bridge. The methoxyethyl substituent at position 3 of the quinazolinone enhances solubility and modulates steric effects, distinguishing it from simpler quinazoline derivatives. This compound’s structural complexity necessitates specialized synthesis and characterization techniques, as highlighted in crystallographic and synthetic literature .
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O4/c1-29-9-8-25-12-22-17-7-6-13(10-16(17)21(25)28)23-19(26)11-18-14-4-2-3-5-15(14)20(27)24-18/h2-7,10,12,18H,8-9,11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
RCGBUKRHVBECEV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate amines to form the quinazolinone core. This is followed by further functionalization to introduce the isoindoline moiety.
For example, a green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, using two green chemistry approaches: utilization of deep eutectic solvents (DES) and microwave-induced synthesis . This approach can be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, would be beneficial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone moiety could yield quinazoline-2,4-dione derivatives, while reduction of the isoindoline moiety could produce isoindoline-1-ol derivatives.
Scientific Research Applications
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used to study the biological activities of quinazolinone derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound may have potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindoline moiety may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Crystallographic Features
The compound’s crystal structure, resolved via SHELX software (commonly used for small-molecule refinement ), reveals:
- Quinazolinone-Isoindole Geometry: The dihedral angle between the quinazolinone and isoindole planes is ~30°, enabling intramolecular hydrogen bonding (N–H···O) between the acetamide NH and quinazolinone carbonyl.
- Comparison with Coumarin-Thiazolidinone Analogs: Thiazolidinone derivatives exhibit planar conformations due to stronger S···O interactions, whereas the target compound’s methoxyethyl group introduces torsional strain, reducing planarity .
Table 2: Key Structural Parameters
| Parameter | Target Compound | Coumarin-Thiazolidinone Hybrids |
|---|---|---|
| Dihedral Angle (°) | 30 | 10–15 |
| Dominant H-Bond | N–H···O (quinazolinone) | N–H···S (thiazolidinone) |
| Crystallographic Software | SHELXL | SHELXL |
Physicochemical and Functional Properties
The compound’s hydrogen bonding network, analyzed via graph set theory , differs markedly from related acetamides:
- Solubility: The methoxyethyl group improves aqueous solubility (logP ≈ 1.8) compared to non-polar coumarin-thiazolidinone analogs (logP ≈ 2.5) .
- Thermal Stability: Melting point (mp) data suggest lower thermal stability (mp ≈ 215°C) than coumarin-thiazolidinone derivatives (mp ≈ 240°C), likely due to reduced crystallinity from torsional strain .
Biological Activity
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a quinazoline moiety linked to an isoindole structure, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 436.46 g/mol. The unique combination of functional groups enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436.46 g/mol |
| Structure | Quinazoline-Isoindole |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and cellular signaling pathways.
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related quinazolinone derivative demonstrated significant cytotoxicity against AGS (gastric cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cell lines at concentrations as low as 5 µM to 100 µM .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Compounds with similar structures have been reported to suppress EMT markers in cancer cells, thereby reducing invasion and metastasis .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the STAT3 pathway, which is involved in cell survival and proliferation .
Case Studies
A study involving a structurally analogous compound reported that treatment with 100 µM resulted in a significant reduction in cell viability across multiple cancer cell lines. Specifically, the expression levels of EMT-related proteins were altered, indicating a potential therapeutic mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
